3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-hydroxy-1-pyridin-4-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-8-5-10(6-8,9(13)14)7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14) |
InChI Key |
KWGAUGLNVIBKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=NC=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.
Introduction of Hydroxyl and Carboxylic Acid Groups: The hydroxyl group can be introduced via hydroboration-oxidation of a cyclobutene precursor, followed by oxidation to form the carboxylic acid group.
Attachment of Pyridine Ring: The pyridine ring can be introduced through a Suzuki coupling reaction between a bromocyclobutane derivative and a pyridine boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using appropriate alkylating agents or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and bases like pyridine or triethylamine.
Major Products
Oxidation: 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid.
Reduction: 3-Hydroxy-1-(pyridin-4-yl)cyclobutanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydroxyl and carboxylic acid groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the pyridine ring suggests possible interactions with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking with the pyridine ring. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carboxylic Acid
- Structural Differences : Replaces the hydroxyl group at position 3 with a ketone (oxo) group.
- Molecular Formula: C₁₀H₉NO₃ (vs. C₁₀H₁₁NO₃ for the target compound).
- Molecular Weight : 191.18 g/mol (vs. 193.20 g/mol) .
- Reduced hydrogen-bonding capacity compared to the hydroxylated analog may decrease aqueous solubility. The ketone moiety could render the compound more reactive toward nucleophilic agents (e.g., in synthetic modifications).
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic Acid
- Structural Differences : Substitutes a chlorine atom at position 2 of the pyridine ring.
- Molecular Formula: C₁₀H₁₀ClNO₂ (vs. C₁₀H₁₁NO₃).
- Molecular Weight : 211.64 g/mol .
- Key Implications: The chlorine atom introduces steric bulk and electron-withdrawing effects, likely altering the pyridine ring’s basicity. Increased lipophilicity due to chlorine may enhance membrane permeability in biological systems.
3,3-Dimethylcyclobut-1-enecarboxylic Acid
- Structural Differences : Features an unsaturated cyclobutene ring with two methyl groups at position 3 and lacks a pyridine substituent.
- Molecular Formula : C₇H₁₀O₂ (CAS: 33786-47-9) .
- Key Implications: The cyclobutene ring’s unsaturation introduces additional strain and reactivity compared to the saturated cyclobutane.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| 3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid | C₁₀H₁₁NO₃ | 193.20 | 3-OH, pyridin-4-yl | Hydroxyl, carboxylic acid, pyridine |
| 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 3-oxo, pyridin-4-yl | Ketone, carboxylic acid, pyridine |
| 1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid | C₁₀H₁₀ClNO₂ | 211.64 | 2-Cl-pyridin-4-yl | Carboxylic acid, pyridine, chlorine |
| 3,3-Dimethylcyclobut-1-enecarboxylic acid | C₇H₁₀O₂ | 126.15 | 3,3-dimethyl, cyclobutene | Carboxylic acid, alkene |
Research Implications and Limitations
The structural variations among these analogs highlight the following:
- Hydroxyl vs. Oxo Group : The hydroxyl group in the target compound may improve solubility and binding specificity in biological systems compared to the oxo analog .
- Pyridine Substitution : Chlorination of the pyridine ring (as in ) could modify electronic properties, influencing interactions with biological targets or metal catalysts .
Limitations : Current evidence lacks critical data (e.g., pKa, solubility, synthetic yields), necessitating further experimental studies to validate these hypotheses.
Biological Activity
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is an intriguing compound characterized by its unique cyclobutane ring, which is substituted with a hydroxyl group and a pyridine moiety. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has a molecular formula of CHN O and a molecular weight of 193.20 g/mol, which facilitates its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Cyclobutane Ring Formation : Achieved through [2+2] cycloaddition reactions.
- Introduction of Hydroxyl and Carboxylic Acid Groups : Via hydroboration-oxidation followed by oxidation.
- Attachment of Pyridine Ring : Accomplished through Suzuki coupling reactions involving bromocyclobutane derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antiviral Activity
Studies have shown that derivatives of this compound can inhibit viral replication. For instance, the compound has been evaluated for its ability to inhibit HIV reverse transcriptase (RT) and RNase H activities. In biochemical assays, certain analogues demonstrated inhibition in the low micromolar range, suggesting potential as antiviral agents.
Enzyme Inhibition
The compound's hydroxyl and carboxylic acid groups allow it to interact with various enzymes, potentially acting as enzyme inhibitors or substrates. This property is particularly relevant in drug design, where modifications to the structure can enhance potency and selectivity for specific targets.
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to explore how modifications to the compound's structure affect its biological activity. For example, variations in the pyridine substituent or alterations in the functional groups can lead to significant changes in inhibitory potency against specific biological targets.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Inhibition of HIV RT : A study reported that certain analogues inhibited HIV RT-associated RNase H with IC values ranging from 0.65 µM to 18 µM, indicating their potential use as therapeutic agents against HIV .
- Antimicrobial Properties : Other investigations have suggested that this compound may possess antimicrobial properties, further expanding its potential applications in treating infectious diseases.
The mechanism by which this compound exerts its biological effects is primarily through interactions with target proteins via hydrogen bonding and hydrophobic interactions. The presence of the pyridine ring enhances these interactions, allowing for effective modulation of enzyme activity.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique advantages of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHN O | Hydroxyl and carboxylic acid groups present |
| 3-Methyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid | CHN O | Methyl substitution at position 3 |
| 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid | CHN O | Lacks hydroxyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
